Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate is an organic compound with the chemical formula C12H13NO4S. It is a member of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group, two methoxy groups, and a carboxylate ester group attached to the benzo[b]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under microwave irradiation for about 20 minutes, yielding the desired product as a colorless solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-methylbenzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of two methoxy groups at the 5 and 6 positions of the benzo[b]thiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 3-amino-5,6-dimethoxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-15-7-4-6-9(5-8(7)16-2)18-11(10(6)13)12(14)17-3/h4-5H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFCKLYXDRSRCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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